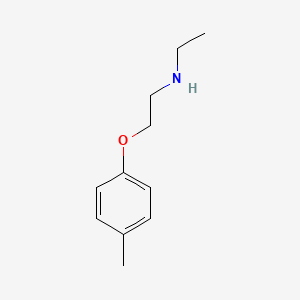

N-Ethyl-2-(4-methylphenoxy)ethanamine

Description

Contextualization within Phenethylamine (B48288) and Ether Amine Chemical Classes

N-Ethyl-2-(4-methylphenoxy)ethanamine is structurally a member of both the phenethylamine and the ether amine chemical classes. The core of the molecule can be traced back to phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans. Phenethylamines are characterized by a phenyl ring attached to an amino group via a two-carbon sidechain. This basic structure is the foundation for a vast array of both natural and synthetic compounds with diverse pharmacological activities, including stimulants, hallucinogens, and antidepressants. The substitution on the phenethylamine structure, in this case at the beta-position with a 4-methylphenoxy group and on the nitrogen with an ethyl group, significantly modifies its properties compared to the parent compound.

The presence of an oxygen atom connecting the phenoxy ring to the ethylamine (B1201723) side chain also classifies this compound as an ether amine, specifically an aryloxyethanamine. This class of compounds is widely recognized in medicinal chemistry for its diverse biological activities. The ether linkage provides a flexible yet stable connection between the aromatic ring and the amine function, which is a common feature in many pharmacologically active molecules.

Overview of Scientific Interest and Research Trajectories for Aryloxyethanamines

The broader class of aryloxyethanamines, to which this compound belongs, has been the subject of significant scientific investigation. Research has demonstrated that this chemical scaffold can interact with a variety of biological targets, leading to a wide range of potential therapeutic applications. For instance, various substituted aryloxyethanamines have been explored for their effects on the central nervous system, with some exhibiting antidepressant, anxiolytic, or antipsychotic properties.

Furthermore, the aryloxyethanamine motif is a key component in the development of agents targeting cardiovascular diseases, inflammation, and microbial infections. The flexibility of this structure allows for the introduction of various substituents on both the aromatic ring and the amine, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This versatility has made aryloxyethanamines a continuing focus of drug discovery and development programs.

Significance of the Methylphenoxy Moiety in Structural Design

This substitution can impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The methyl group can also influence the compound's binding affinity to its biological target. In some cases, the introduction of a methyl group can lead to a significant increase in biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. This is often attributed to the methyl group's ability to occupy a specific hydrophobic pocket in the target protein, thereby enhancing binding. Furthermore, the position of the methyl group on the phenoxy ring can alter the electronic properties of the aromatic system, which can also modulate biological activity. For example, (4-chloro-2-methylphenoxy)acetic acid is a well-known herbicide, demonstrating that substitutions on the phenoxy ring can lead to potent bioactivity. nih.gov

While detailed research findings on this compound are not extensively available in public literature, its chemical structure suggests its potential as a building block in the synthesis of more complex molecules with desired biological activities. The combination of the phenethylamine framework, the aryloxyethanamine linkage, and the specific 4-methylphenoxy group makes it a compound of interest for further investigation in medicinal chemistry and related fields.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYRHGHGFBFCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601827 | |

| Record name | N-Ethyl-2-(4-methylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-87-5 | |

| Record name | N-Ethyl-2-(4-methylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-(4-methylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of N-Ethyl-2-(4-methylphenoxy)ethanamine

The preparation of this compound can be accomplished through several synthetic pathways, primarily involving the reduction of amide precursors or through alternative alkylation and amination reactions.

Established Synthetic Routes via Reduction of Precursors

A common and reliable method for the synthesis of this compound involves the chemical reduction of a suitable amide precursor.

The reduction of N-[2-(4-methylphenoxy)ethyl]acetamide is a well-established method for producing this compound. This transformation is typically achieved using powerful reducing agents such as metal hydrides. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for the reduction of amides to their corresponding amines. doubtnut.com

The reaction involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the acetamide. This process ultimately leads to the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding the desired secondary amine. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive metal hydride.

Typical Reaction Parameters for the Reduction of N-[2-(4-methylphenoxy)ethyl]acetamide:

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Stoichiometry | Excess LiAlH₄ |

| Temperature | 0 °C to reflux |

| Reaction Time | Several hours |

Alternative Alkylation and Amination Approaches

Alternative synthetic strategies for this compound include reductive amination and direct N-alkylation of a primary amine. Reductive amination involves the reaction of 2-(4-methylphenoxy)ethanamine (B1299357) with acetaldehyde (B116499) in the presence of a reducing agent. organic-chemistry.org This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Another approach is the direct N-alkylation of 2-(4-methylphenoxy)ethanamine with an ethyl halide, such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Purification and Isolation Techniques in Synthesis

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. Common purification techniques include:

Extraction: The crude product is often first worked up using liquid-liquid extraction to separate it from water-soluble impurities and unreacted starting materials.

Distillation: For volatile amines, fractional distillation under reduced pressure can be an effective method for purification.

Column Chromatography: Silica gel column chromatography is a widely used technique for the purification of amines. prepchem.com A suitable eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from byproducts. prepchem.com

Preparation of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved by modifying its structure, particularly at the nitrogen atom.

N-Alkylation Strategies for Diverse N-Substituents

N-alkylation is a versatile method for introducing a wide variety of substituents onto the nitrogen atom of this compound, leading to a diverse range of derivatives. This can be achieved by reacting the parent amine with various alkylating agents.

The choice of alkylating agent and reaction conditions allows for the introduction of different alkyl, aryl, or functionalized groups. For instance, reaction with primary or secondary alcohols in the presence of a suitable catalyst can yield N-alkylation products. researchgate.net Another common method involves the use of alkyl halides. nih.gov The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction rate. The reaction is typically performed in the presence of a base to scavenge the acid produced.

Examples of N-Alkylation Reactions:

| N-Substituent to be Introduced | Alkylating Agent | Base (if applicable) |

| Methyl | Methyl Iodide | Potassium Carbonate |

| Propyl | Propyl Bromide | Triethylamine |

| Benzyl | Benzyl Chloride | Sodium Bicarbonate |

Modifications of the Phenoxy Moiety

The 4-methylphenoxy group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The existing methyl and ether groups are ortho-, para-directing activators. Given that the para position is occupied, electrophilic attack is anticipated to occur at the ortho positions (C2 and C6) relative to the ether linkage.

Key modifications include:

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. This reaction yields ortho-nitro derivatives. The presence of a strong electron-withdrawing nitro group makes the ring less reactive to further electrophilic substitution but activates it for nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce halogen atoms at the ortho positions of the phenoxy ring. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation or alkylation can be performed, though the ether oxygen can coordinate with the Lewis acid catalyst, potentially complicating the reaction. Friedel-Crafts acylation, for instance, could introduce an acyl group, which can then be a handle for further synthetic transformations. chemicalbook.comyoutube.com

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under appropriate conditions. This transformation provides a route to carboxylic acid derivatives. researchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reactions for Phenoxy Moieties

| Reaction Type | Reagents | Electrophile | Typical Product Structure |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho-nitro substituted phenoxy ring |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho-bromo substituted phenoxy ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho-acyl substituted phenoxy ring |

Derivatization of the Ethanaminyl Backbone

The N-ethyl-ethanamine portion of the molecule contains a secondary amine, which is a key site for various derivatization reactions. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic.

N-Alkylation and N-Acylation: As a secondary amine, the nitrogen can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. Further reaction can lead to a quaternary ammonium (B1175870) salt. Acylation with acyl chlorides or anhydrides readily forms the corresponding amide. These derivatizations alter the electronic properties and basicity of the nitrogen atom. nih.govrsc.org

Reaction with Carbonyls: Condensation with aldehydes or ketones can form enamines if the carbonyl has an α-hydrogen, or iminium ions which can be subsequently reduced (reductive amination) to form tertiary amines. chempedia.info

Derivatization Reagents: Specific reagents are used to create derivatives for analytical purposes. For example, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react quantitatively with secondary amines to form stable, detectable products.

Table 2: Common Derivatization Reactions of the Secondary Amine

| Reaction Type | Reagent Class | Functional Group Formed |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |

Chemical Reactivity and Transformation Analysis

Oxidation Reactions of the Amine Functionality

Secondary amines can be oxidized by various reagents, leading to several possible products depending on the conditions.

Oxidation to Imines and Nitrones: Strong oxidizing agents can convert secondary amines into imines. For instance, oxidation with iodosobenzene (B1197198) can yield the corresponding imine. rsc.org Other oxidants may lead to the formation of nitrones.

Formation of Hydroxylamines: Milder oxidation, for instance with hydrogen peroxide, might be expected to form a hydroxylamine (B1172632) intermediate, though these are often themselves easily oxidized further. libretexts.org

Enzymatic Oxidation: In biological systems, enzymes like flavoproteins can catalyze the oxidation of amines. The reaction often involves the oxidation of the C-N bond, which can lead to dealkylation. nih.gov For example, studies on similar tertiary amines show that oxidation can lead to the formation of secondary amines through self-inhibiting pathways. royalsocietypublishing.org The presence of an ether linkage may influence the metabolic pathway.

Reduction Reactions of Unsaturated Bonds or Functional Groups

The parent molecule, this compound, is fully saturated and does not possess functional groups that are typically subject to reduction (e.g., nitro, carbonyl, alkene). However, derivatives of this molecule, created through the modifications described in section 2.2.2, can undergo reduction.

Reduction of Nitro Derivatives: If the phenoxy ring is nitrated, the resulting nitro group can be readily reduced to a primary amine (–NH₂). This is a synthetically crucial transformation. A variety of reagents can accomplish this reduction, with selectivity being a key consideration. wikipedia.org

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common and effective method. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid are widely used for this conversion. scispace.comgoogle.com

Other Reagents: Sodium hydrosulfite or tin(II) chloride can also be employed, sometimes offering milder conditions. wikipedia.org

Table 3: Selected Reagents for the Reduction of an Aromatic Nitro Group to an Amine

| Reagent System | Conditions | Notes |

| H₂, Pd/C | Pressurized H₂ gas, solvent (e.g., ethanol) | Highly efficient; may also reduce other functional groups. commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic aqueous or alcoholic solution, often heated | Classical, cost-effective method. google.com |

| SnCl₂, HCl | Acidic solution | Mild conditions, often used for selective reductions. wikipedia.org |

| Zn, NH₄Cl | Aqueous medium | Provides a mild method for reduction. scispace.com |

Nucleophilic Substitution Reactions Involving Substituents

The molecule can participate in nucleophilic substitution reactions in two principal ways: with the amine acting as the nucleophile, or by substitution on the aromatic ring.

Amine as the Nucleophile: The secondary amine is a potent nucleophile. It can attack electrophilic centers, such as the carbon atom in an alkyl halide, in a classic Sₙ2 reaction. amherst.edugeeksforgeeks.org This reactivity is fundamental to the derivatization of the ethanaminyl backbone (see 2.2.3).

Nucleophilic Aromatic Substitution (SₙAr): The phenoxy ring itself is generally not susceptible to nucleophilic attack because it is electron-rich. However, if the ring is modified with a strong electron-withdrawing group (like a nitro group) at an ortho or para position to a suitable leaving group (like a halogen), it becomes activated for nucleophilic aromatic substitution (SₙAr). wikipedia.orgzenodo.org For example, if a derivative like N-Ethyl-2-(2-nitro-4-chlorophenoxy)ethanamine were synthesized, the chlorine atom would be readily displaced by strong nucleophiles.

Pharmacological Investigations and Mechanistic Elucidation

Identification of Molecular Targets and Ligand Interaction Profiling

Enzyme Inhibition and Activation Mechanisms

Interaction with Epoxide Hydrolase and Aminopeptidase (B13392206) Enzymes

An extensive search of scientific databases and literature reveals no published studies investigating the interaction of N-Ethyl-2-(4-methylphenoxy)ethanamine with either epoxide hydrolase or aminopeptidase enzymes. While these enzymes are significant targets in drug discovery and toxicology, research has not yet characterized the potential inhibitory or modulatory effects of this specific compound on their activity. Therefore, no data on its binding affinity, inhibition constants (Ki), or IC50 values are available.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

There is currently no scientific literature available that details the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound. PPARs (subtypes α, γ, and δ) are crucial nuclear receptors involved in metabolism and inflammation, and are the target of various therapeutic agents. nih.gov However, studies to determine whether this compound acts as an agonist or antagonist at any of the PPAR subtypes have not been published. Consequently, data regarding its binding affinity or its effects on PPAR-mediated gene transcription are absent from the scientific record.

Inhibition of Copper-Containing Amine Oxidases

No specific research has been published on the inhibitory effects of this compound against copper-containing amine oxidases. These enzymes play a critical role in the metabolism of primary amines. scbt.com Investigations into structurally related compounds have been conducted, but data directly pertaining to this compound's potency or mechanism of inhibition for this enzyme class are not available.

Transporter Modulation

Investigation of Norepinephrine (B1679862) Transporter (NET) Ligand Binding and Reuptake Inhibition

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft and is a key target for antidepressants and treatments for attention-deficit hyperactivity disorder (ADHD). nih.govnih.gov While the structure of this compound suggests potential interaction with monoamine transporters, a comprehensive review of the literature indicates a lack of specific studies on its binding affinity or reuptake inhibition potency at the NET. There are no published data, such as Ki or IC50 values, from ligand binding or functional uptake assays to characterize the activity of this specific compound at the norepinephrine transporter. biocompare.com

In Vitro Biological Activity Studies

Receptor Binding Assays and Radioligand Displacement Studies

There is a notable absence of data from comprehensive in vitro receptor binding assays for this compound. Radioligand displacement studies are a standard method to determine the affinity of a compound for a wide range of G-protein coupled receptors, ion channels, and transporters. However, no such screening data or specific receptor affinity constants (Ki or Kd) have been published for this compound, leaving its broader pharmacological profile and potential off-target activities uncharacterized.

Enzyme Activity Assays and Kinetic Characterization

DPPE has been shown to interact with several human cytochrome P450 (CYP) isozymes. Spectral analysis revealed that DPPE elicits a "type I" absorbance-difference spectrum with CYP2D6, CYP3A4, and CYP1A1, which is indicative of substrate binding. The binding affinities (Ks) were determined to be 4.1 ± 0.4 µM for CYP2D6, 31 ± 15 µM for CYP3A4, and 40 ± 9 µM for CYP1A1. No such interaction was observed with CYP2B6. nih.gov

Further studies confirmed that DPPE is metabolized by CYP2D6, CYP3A4, and CYP1A1, consistent with the binding observations. In terms of enzyme inhibition, DPPE was found to inhibit the binding of histamine (B1213489) to CYP2D6 with an IC₅₀ of 4 µM and to CYP1A1 with an IC₅₀ of 135 µM. Interestingly, it stimulated histamine binding to CYP3A4. nih.gov

The following interactive table summarizes the kinetic parameters of the interaction of the related compound DPPE with various CYP450 isozymes.

| Enzyme | Interaction Type | Ks (µM) | IC₅₀ (µM) | Notes |

| CYP2D6 | Substrate Binding / Inhibition | 4.1 ± 0.4 | 4 | Inhibited histamine binding. |

| CYP3A4 | Substrate Binding | 31 ± 15 | - | Stimulated histamine binding. |

| CYP1A1 | Substrate Binding / Inhibition | 40 ± 9 | 135 | Inhibited histamine binding. |

| CYP2B6 | No Interaction | - | - | No substrate binding observed. |

Cellular Assays for Antimicrobial or Antifungal Properties

Direct cellular assays for the antimicrobial or antifungal properties of this compound have not been reported in the available literature. However, research on other compounds containing a phenoxy moiety suggests that this chemical class has potential antimicrobial and antifungal activities.

For instance, a series of newly synthesized acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, demonstrated activity against various bacterial and fungal strains. The antimicrobial efficacy of these compounds was found to be dependent on the substituents on the phenyl group. Compounds with electron-donating groups, such as methyl and ethyl, showed the highest inhibitory effects against Gram-positive bacteria and fungi. researchgate.net

Another study on quinoxaline-based compounds, some of which incorporate a phenylethylamine structure, also revealed moderate to good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov While these compounds are structurally more complex than this compound, these findings indicate that the broader family of phenoxy and amine-containing molecules warrants investigation for antimicrobial properties.

Photosynthetic Pathway Interference Studies in Algal or Plant Systems

There is no specific information regarding studies on the interference of this compound with photosynthetic pathways in algal or plant systems.

Preclinical Assessment of Biological Effects (Focus on mechanistic insights in model systems)

Investigations into Modulatory Roles in Neuronal Excitability and Pain Perception Pathways

Currently, there are no published investigations into the modulatory roles of this compound in neuronal excitability and pain perception pathways. The perception of pain is a complex process involving the activation of nociceptors and the transmission of signals through various ascending pathways to the brain. nih.gov Endogenous modulation of pain involves complex circuits in the brainstem, including the periaqueductal gray matter, which can inhibit or facilitate nociceptive signals. nih.govtmc.edu Several voltage-gated sodium channels, such as Naᵥ1.7, Naᵥ1.8, and Naᵥ1.9, are predominantly expressed in nociceptors and play a crucial role in pain transmission. nih.gov Future research could explore whether this compound interacts with these or other targets within the pain pathways.

Assessment of Plant Growth Regulation and Herbicidal Mechanisms

Specific assessments of this compound for plant growth regulation or herbicidal mechanisms are not found in the reviewed literature. However, the chemical class of phenoxy compounds includes many commercially important herbicides. These herbicides often act by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the target plant, or by inhibiting key enzymes in plant metabolic pathways. For example, some plant growth regulators act by inhibiting the biosynthesis of gibberellin, a natural plant growth hormone. ahdb.org.uk Given its phenoxy structure, this compound could potentially exhibit some plant growth regulating or herbicidal properties, though this remains to be experimentally verified.

Metabolic Stability and Enzyme Interaction Studies (e.g., CYP450 inhibition)

While the metabolic stability of this compound has not been specifically detailed, the interaction of the related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), with cytochrome P450 enzymes provides valuable insights. The cytochrome P450 system is a major determinant in the metabolism and clearance of many drugs and other xenobiotics. nih.gov

As mentioned in section 4.2.2, DPPE is a substrate for CYP3A4, CYP2D6, and CYP1A1. nih.gov This indicates that these enzymes are involved in its biotransformation. The interaction of DPPE with these enzymes also suggests a potential for drug-drug interactions if co-administered with other drugs that are substrates, inhibitors, or inducers of these same isozymes. The inhibition of CYP2D6 and CYP1A1 by DPPE further underscores this potential. nih.gov The metabolic fate of a compound is a critical factor in its pharmacological profile, and the data on DPPE suggests that phenoxyethanamine derivatives are likely to be metabolized by the CYP450 system.

Computational and Theoretical Chemistry Investigations of this compound: A Review of Currently Available Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research focusing on the specific computational and theoretical chemistry investigations of the compound this compound.

The exploration of a chemical compound's properties through computational methods is a cornerstone of modern drug discovery and materials science. Techniques such as molecular docking, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) modeling provide invaluable insights into molecular behavior, potential biological activity, and electronic structure. However, for this compound, studies employing these sophisticated in silico analyses have not been published or indexed in accessible scientific repositories.

Therefore, it is not possible to provide detailed information on the following topics for this specific compound:

Molecular Docking and Ligand-Protein Interaction Analysis: There is no data on the predicted binding modes or affinities of this compound with any target receptors or enzymes. Consequently, the key amino acid residues that would be involved in such interactions remain unidentified.

Quantum Chemical Calculations and Electronic Structure Analysis: No Density Functional Theory (DFT) studies, conformational analyses, or molecular dynamics simulations for this compound have been reported. Such studies would typically provide information on the molecule's geometry, electronic properties, and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Without a dataset of related compounds and their biological activities, no QSAR models have been developed for this compound to predict its potential activity based on its structure.

While computational studies exist for structurally related phenoxyethanamine derivatives, the specific substitution pattern of an N-ethyl group and a 4-methylphenoxy group has not been the subject of the detailed theoretical investigations outlined in the query. The absence of such research precludes the creation of data tables and a detailed analysis of research findings as requested.

Future computational research on this compound would be necessary to elucidate its potential interactions with biological targets and to characterize its electronic and structural properties.

Computational and Theoretical Chemistry Investigations

Computational Evaluation of Analog Interactions with Monoamine Transporters

Computational and theoretical chemistry have become indispensable tools in the study of drug-receptor interactions, offering molecular-level insights that are often difficult to obtain through experimental methods alone. In the context of N-Ethyl-2-(4-methylphenoxy)ethanamine and its analogs, computational studies are pivotal in elucidating the structural and energetic factors that govern their binding and selectivity for the monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and understanding how ligands interact with them is key to designing novel therapeutics.

Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques employed to investigate these interactions. Docking studies predict the preferred binding orientation and conformation of a ligand within the transporter's binding site, providing a static snapshot of the interaction. MD simulations, on the other hand, offer a dynamic view, revealing how the ligand and protein move and interact over time, which can provide a more accurate representation of the binding process and the stability of the complex.

Research in this area often involves creating homology models of the human monoamine transporters based on the crystal structures of related proteins, such as the bacterial leucine (B10760876) transporter (LeuT). These models serve as the digital framework for docking studies and MD simulations.

Detailed Research Findings

Computational investigations into the interactions of phenoxyethanamine derivatives and related analogs with monoamine transporters have revealed several key determinants of affinity and selectivity. While specific data for this compound is not extensively published, studies on analogous structures provide a strong basis for understanding its likely interactions.

The binding of these ligands to the central substrate-binding site (S1) of the transporters is a focal point of these computational studies. This site is characterized by key amino acid residues that form hydrogen bonds, salt bridges, and hydrophobic interactions with the ligands. For instance, a conserved aspartate residue (Asp98 in SERT, Asp79 in DAT, and Asp75 in NET) is crucial for anchoring the protonated amine of the ligands through a salt bridge interaction.

The nature and position of substituents on the aromatic ring significantly influence the binding affinity and selectivity. For this compound, the 4-methyl group on the phenoxy ring is expected to engage in hydrophobic interactions with nonpolar residues within the binding pocket. The ether linkage introduces a degree of conformational flexibility, which is a critical parameter in achieving an optimal fit within the binding site.

Furthermore, the N-ethyl group plays a role in the interaction with the transporter. The size and lipophilicity of the N-alkyl substituent can modulate the ligand's affinity and its functional profile (i.e., whether it acts as a substrate/releaser or an inhibitor/blocker).

To illustrate the kind of data generated in such studies, the following tables present hypothetical, yet representative, results from molecular docking and molecular dynamics simulations for a series of analogs. These tables are designed to reflect the typical findings in computational studies of monoamine transporter ligands.

| Analog | Modification | SERT (kcal/mol) | NET (kcal/mol) | DAT (kcal/mol) |

|---|---|---|---|---|

| This compound | - | -9.8 | -9.2 | -8.5 |

| Analog A | 4-chloro substitution | -10.2 | -9.5 | -8.8 |

| Analog B | N-methyl substitution | -9.5 | -9.0 | -8.3 |

| Analog C | 3-methyl substitution | -9.1 | -8.8 | -8.1 |

| Residue | Interaction Type | Functional Group of Ligand |

|---|---|---|

| Asp98 | Salt Bridge | Protonated Amine |

| Tyr95 | Hydrogen Bond | Ether Oxygen |

| Ile172 | Hydrophobic | Phenoxy Ring |

| Phe335 | π-π Stacking | Phenoxy Ring |

| Val501 | Hydrophobic | N-Ethyl Group |

These computational approaches allow for a rational, structure-based design of novel ligands with desired selectivity profiles for the monoamine transporters. By systematically modifying the structure of a lead compound like this compound and computationally evaluating its interactions, researchers can prioritize the synthesis of analogs with a higher probability of possessing the desired pharmacological activity.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile or thermally unstable compounds. For a secondary amine like N-Ethyl-2-(4-methylphenoxy)ethanamine, a reversed-phase HPLC method is typically employed. sci-hub.sechromatographyonline.com

Because the compound lacks a strong chromophore, UV detection can be challenging without derivatization. scribd.com Pre-column derivatization with reagents such as 4-dinitrofluorobenzene (DNFB) or phenylisothiocyanate (PITC) can be used to attach a UV-active group, significantly enhancing detection sensitivity. thermofisher.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with buffer, e.g., 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., at 254 nm, potentially after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is well-suited for volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. bre.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The retention time provides a measure of purity, while the mass spectrometer provides definitive structural identification of the eluted peak and any impurities.

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Crystallographic Methods for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, offering unambiguous proof of its structure.

To date, there is no publicly available crystal structure data for this compound in crystallographic databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide invaluable information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

X-ray Diffraction of Single Crystals

Despite the utility of this technique, specific crystallographic data for this compound, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in the public domain based on the conducted search. Consequently, a data table for its crystallographic parameters cannot be provided.

Other Characterization Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared to the theoretical composition calculated from the molecular formula. This comparison is a critical step in confirming the identity and purity of a synthesized compound.

For this compound, with a molecular formula of C₁₁H₁₇NO, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 73.70 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 9.57 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |

| Total | 179.256 | 100.00 |

While the theoretical values can be readily calculated, specific experimental results from the elemental analysis of this compound have not been reported in the available literature. Therefore, a comparison between theoretical and experimental data, which is essential for the validation of a synthesized sample, cannot be presented.

Advanced Research Applications of N Ethyl 2 4 Methylphenoxy Ethanamine in Scientific Inquiry

Development as Chemical Probes for Biological Systems

The structure of N-Ethyl-2-(4-methylphenoxy)ethanamine suggests a potential framework for the development of chemical probes to study biological systems. However, no specific examples of its use in this context have been documented.

Radioligand Synthesis for Positron Emission Tomography (PET) Imaging

There is currently no published research detailing the synthesis of a radiolabeled version of this compound for use in Positron Emission Tomography (PET) imaging. The process would involve incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, into the molecular structure. Such a radioligand could theoretically be used to visualize and quantify biological targets in vivo, provided the parent molecule exhibits the necessary affinity and selectivity.

Fluorescent or Spin-Labeled Analogs for Biochemical Assays

The development of fluorescent or spin-labeled analogs of this compound has not been reported in the scientific literature. In theory, attaching a fluorophore or a stable radical (spin label) to the molecule could enable its use in various in vitro biochemical assays, such as fluorescence microscopy or electron paramagnetic resonance (EPR) spectroscopy, to study molecular interactions.

Building Blocks and Intermediates in Medicinal Chemistry Research

While a wide array of amines and phenoxy derivatives are utilized as building blocks in medicinal chemistry, there is no specific mention in the available literature of this compound being used as a key intermediate or scaffold in the synthesis of pharmaceutical compounds. Its chemical structure contains functional groups that could potentially be modified to create a library of new molecules for drug discovery, but this application has not been documented.

Exploration in Materials Science Research

The potential application of this compound in materials science is an unexplored area of research.

Potential in Polymer and Coating Development

No studies have been published that investigate the use of this compound in the development of polymers or coatings. Theoretically, the amine and phenoxy groups could serve as reactive sites for polymerization or for grafting onto surfaces to modify their properties, but this remains speculative.

Investigative Tools for Plant Biology and Agrochemical Research

There is no evidence in the scientific literature to suggest that this compound has been investigated as a tool in plant biology or for the development of new agrochemicals.

Understanding Mechanisms of Action of Herbicidal Compounds

This compound belongs to the phenoxy class of compounds, which includes some of the earliest and most widely used herbicides. While specific studies on the herbicidal mechanism of this compound are not extensively detailed in publicly available research, its structural similarity to well-known phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), allows for informed inferences about its likely mode of action.

Phenoxy herbicides are classified as synthetic auxins or growth regulators. okstate.eduorst.edu In susceptible plants, typically broadleaf weeds, these compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth. orst.eduwikipedia.org The primary mechanism involves binding to auxin receptors, which triggers a cascade of events including abnormal cell division and elongation, tissue proliferation, and ultimately, plant death. orst.edu

The key steps in the herbicidal action of phenoxy compounds are believed to be:

Absorption and Translocation: The herbicide is absorbed through the leaves and roots and moves within the plant's vascular system to areas of active growth (meristems). wikipedia.org

Disruption of Hormonal Balance: The synthetic auxin overwhelms the plant's natural hormonal regulation, leading to a state of metabolic chaos.

Uncontrolled Growth: This results in characteristic symptoms such as twisting and curling of stems and leaves (epinasty), thickening of stems and roots, and eventual tissue death. wikipedia.org

The following table outlines the typical mechanism of action for phenoxy-class herbicides, which is the presumed pathway for this compound.

| Stage | Description |

| 1. Uptake | Absorption through foliage and roots. |

| 2. Transport | Translocation via the phloem and xylem to meristematic tissues. |

| 3. Binding | Interaction with auxin-binding proteins, mimicking natural auxin. |

| 4. Signal Transduction | Initiation of a signal cascade that disrupts normal growth processes. |

| 5. Physiological Effect | Uncontrolled cell division, leading to abnormal growth and plant death. |

Ligands in Coordination Chemistry Research with Metal Ions

The molecular structure of this compound, featuring both an ether oxygen and an amine nitrogen, makes it a potential bidentate ligand in coordination chemistry. These donor atoms possess lone pairs of electrons that can form coordinate bonds with metal ions. While specific research on the coordination complexes of this compound is not widely published, the principles of coordination chemistry and studies on similar molecules provide a basis for its potential applications.

The formation of metal complexes can significantly alter the chemical and physical properties of both the organic ligand and the metal ion, leading to novel applications in various scientific fields.

Applications in Studying Metalloproteins and Metalloenzymes

Metalloproteins and metalloenzymes are essential biological macromolecules that contain a metal ion cofactor, crucial for their structure and function. Small molecule ligands that can mimic the coordination environment of the metal center in these biomolecules are valuable tools for research.

By forming complexes with biologically relevant metal ions (e.g., copper, zinc, iron), this compound could serve as a model compound to study:

Active Site Geometry: The coordination of the ligand to a metal ion can create a specific geometry that may replicate the active site of a metalloenzyme. Spectroscopic and crystallographic studies of these model complexes can provide insights into the structure-function relationships of the native enzyme.

Reaction Mechanisms: These model complexes can be used to investigate the catalytic mechanisms of metalloenzymes by studying their reactivity with various substrates in a simplified and controlled chemical environment.

Metal Ion Binding and Selectivity: Research using ligands like this compound can help elucidate the factors that govern the selective binding of metal ions in biological systems.

Research into Drug Delivery Systems Utilizing Metal Complexation

The field of medicinal inorganic chemistry explores the use of metal complexes for therapeutic and diagnostic purposes. The coordination of a bioactive organic molecule to a metal center can enhance its therapeutic efficacy, modify its bioavailability, and provide a mechanism for targeted delivery.

While speculative for this compound itself, research in this area would focus on:

Enhanced Bioactivity: The formation of a metal complex can sometimes lead to a synergistic effect, where the complex exhibits greater biological activity than the free ligand or metal salt alone.

Controlled Release: Metal complexes can be designed to be stable under physiological conditions but to release the active ligand at a specific target site in response to local stimuli such as a change in pH.

Targeted Delivery: By modifying the ligand structure, it may be possible to direct the metal complex to specific cells or tissues, thereby reducing systemic toxicity and improving the therapeutic index of a potential drug.

The potential coordination of this compound to a metal ion (M) is depicted in the table below, highlighting the donor atoms.

| Ligand | Donor Atoms | Potential Metal Ions |

| This compound | Amine Nitrogen, Ether Oxygen | Cu(II), Zn(II), Fe(II/III), Co(II), Ni(II) |

Further experimental studies are necessary to synthesize and characterize the metal complexes of this compound and to explore their potential applications in the advanced research areas outlined above.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Green Chemistry Considerations

Future synthetic investigations into N-Ethyl-2-(4-methylphenoxy)ethanamine and its analogs should prioritize the development of efficient, sustainable, and environmentally benign methodologies. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will be central to these efforts. Modern trends in chemical synthesis emphasize procedures that are energy-efficient, use renewable resources, and minimize waste. nih.gov

Promising green chemistry approaches applicable to the synthesis of this compound derivatives include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or biodegradable solvents like glycerol, is a key aspect of green synthesis. nih.gov

Catalytic methods: The development of novel catalysts, including biocatalysts and nanocatalysts, can lead to more selective and efficient reactions under milder conditions.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Green Chemistry Principles Addressed |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced reaction selectivity. | Energy efficiency. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for automation. | Safer chemistry, real-time analysis for pollution prevention. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions. | Use of renewable feedstocks, catalysis. |

| Use of Deep Eutectic Solvents (DES) | Low volatility, biodegradability, and potential for catalyst recycling. | Safer solvents and auxiliaries. |

Discovery of Undiscovered Biological Activities and Therapeutic Potential

A primary future objective will be to conduct comprehensive screening of this compound to uncover any previously unknown biological activities. High-throughput screening (HTS) methodologies will be instrumental in testing the compound against a wide array of biological targets. The structural motifs within this compound, such as the phenoxy and ethylamine (B1201723) groups, are found in various biologically active molecules, suggesting the potential for a range of pharmacological effects. For instance, related structures have been investigated for their effects on receptors and enzymes in the central nervous system. nih.gov

Future research should systematically explore its potential in areas such as:

Neuropharmacology: Investigating effects on neurotransmitter systems, ion channels, and receptors implicated in neurological and psychiatric disorders.

Oncology: Screening for cytotoxic or cytostatic effects against various cancer cell lines.

Infectious Diseases: Assessing antimicrobial or antiviral properties.

Metabolic Disorders: Evaluating potential effects on key enzymes and pathways involved in metabolic regulation.

| Potential Therapeutic Area | Screening Assays | Potential Molecular Targets |

| Neurodegenerative Diseases | Neuronal viability assays, aggregation inhibition assays. | Protein kinases, monoamine oxidase (MAO), beta-secretase (BACE1). |

| Cancer | Cell proliferation assays (e.g., MTT, SRB), apoptosis assays. | Receptor tyrosine kinases, cell cycle proteins, signaling pathway components. |

| Inflammatory Disorders | Cytokine release assays, enzyme-linked immunosorbent assays (ELISA). | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, toll-like receptors (TLRs). |

Advanced Mechanistic Studies in Complex Biological Systems

Should initial screenings reveal significant biological activity, the subsequent critical step will be to elucidate the compound's mechanism of action. Advanced analytical techniques will be necessary to understand how this compound interacts with its biological targets at a molecular level. rsc.org Techniques such as photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for identifying reactive intermediates and understanding reaction mechanisms in complex systems. rsc.org

Key areas of focus for mechanistic studies will include:

Target Identification and Validation: Employing techniques like affinity chromatography, chemical proteomics, and genetic approaches to identify the specific protein(s) the compound binds to.

Binding Kinetics and Affinity: Using methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of the compound-target interaction.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

Integration of Multi-Omics Data for a Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, future research should integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach can provide a comprehensive picture of the cellular pathways and networks modulated by the compound. nih.govmdpi.com For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Integrating these datasets can help to build predictive models of the compound's effects and identify potential biomarkers of its activity. mdpi.comnih.gov

| Omics Platform | Type of Data Generated | Potential Insights for this compound |

| Transcriptomics (RNA-Seq) | Gene expression profiles. | Identification of pathways and biological processes affected by the compound. |

| Proteomics (Mass Spectrometry) | Protein abundance and post-translational modifications. | Direct identification of protein targets and downstream signaling effects. |

| Metabolomics (NMR, Mass Spectrometry) | Profiles of small molecule metabolites. | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

| Genomics (e.g., CRISPR screens) | Identification of genes that modify sensitivity to the compound. | Uncovering genetic determinants of the compound's activity and potential resistance mechanisms. |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govnih.gov These computational tools can be applied to this compound to accelerate the discovery of more potent and selective derivatives. Generative AI models, for instance, can design novel molecules with desired therapeutic properties. nih.gov

Future computational efforts could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build models that predict the biological activity of derivatives based on their chemical structure.

De Novo Drug Design: Employing generative models to design novel molecules based on the this compound scaffold with optimized properties. nih.govresearchgate.net These models can explore vast chemical spaces to identify promising new drug candidates. mdpi.com

Predictive Toxicology: Utilizing AI to predict potential toxicities of new analogs, thereby reducing the likelihood of late-stage failures in drug development. nih.gov The use of AI can shorten the design-make-test-analyze (DMTA) cycle in drug discovery. oxfordglobal.com Recently, a generative AI model named DiffSMol has shown promise in creating realistic 3D structures of small molecules that could be promising drug candidates. osu.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.